SIRT5 inhibitor 3
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Overview
Description
SIRT5 inhibitor 3 is a compound designed to inhibit the activity of Sirtuin 5 (SIRT5), a member of the sirtuin family of NAD±dependent deacylases. Sirtuins are involved in various cellular processes, including gene expression, metabolism, stress response, and aging. SIRT5, in particular, has been linked to the regulation of metabolic pathways and is implicated in several diseases, including cancer, neurodegenerative disorders, and metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SIRT5 inhibitor 3 typically involves the preparation of a cyclic pentapeptide with a central Nε-carboxyethyl-thiocarbamoyl-lysine residue. This compound is synthesized through a series of peptide coupling reactions, followed by cyclization to form the desired cyclic structure . The reaction conditions often include the use of coupling reagents such as HATU or EDCI, and the reactions are carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere .
Industrial Production Methods: This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of intermediates and final products, and implementing efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: SIRT5 inhibitor 3 primarily undergoes deacylation reactions catalyzed by SIRT5. These reactions involve the removal of acyl groups from lysine residues on proteins. The major types of deacylation reactions include demalonylation, desuccinylation, and deglutarylation .
Common Reagents and Conditions: The deacylation reactions catalyzed by SIRT5 typically require NAD+ as a cofactor. The reactions are carried out under physiological conditions, with optimal activity observed at pH 7.4 and temperatures around 37°C .
Major Products: The major products formed from the deacylation reactions include the deacylated protein, nicotinamide (NAM), and 2’-O-acyl-ADP-ribose (2’-O-AADPR) .
Scientific Research Applications
SIRT5 inhibitor 3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the enzymatic activity of SIRT5 and to develop new inhibitors with improved potency and selectivity . In biology, it helps in understanding the role of SIRT5 in cellular metabolism and its impact on various physiological processes . In medicine, this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases . In industry, it may be used in the development of new drugs targeting SIRT5 .
Mechanism of Action
SIRT5 inhibitor 3 exerts its effects by binding to the active site of SIRT5, thereby preventing the enzyme from catalyzing the deacylation of lysine residues on target proteins . This inhibition disrupts the normal metabolic processes regulated by SIRT5, leading to increased oxidative stress and impaired tumor growth in cancer cells . The molecular targets of this compound include enzymes involved in cellular metabolism, such as isocitrate dehydrogenase 2 (IDH2) and superoxide dismutase 1 (SOD1) .
Comparison with Similar Compounds
SIRT5 inhibitor 3 is unique in its selectivity and potency compared to other SIRT5 inhibitors. Similar compounds include thioglutaryl pseudopeptides and other cyclic peptides designed to inhibit SIRT5 . These compounds vary in their chemical structures and inhibitory mechanisms, but they all aim to selectively inhibit SIRT5 activity. This compound stands out due to its strong and selective inhibition of SIRT5-catalyzed deacylation reactions, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H12FN3O4 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
4-[5-[(E)-2-cyano-3-(4-cyano-3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H12FN3O4/c23-19-10-17(6-5-15(19)11-24)26-21(27)16(12-25)9-18-7-8-20(30-18)13-1-3-14(4-2-13)22(28)29/h1-10H,(H,26,27)(H,28,29)/b16-9+ |
InChI Key |
ZXUUSUJEPKBBBB-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)C#N)F)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)C#N)F)C(=O)O |
Origin of Product |
United States |
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